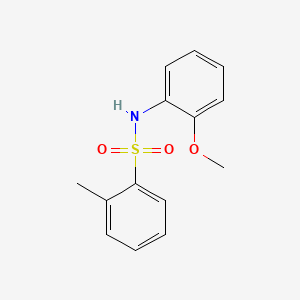

N-(2-methoxyphenyl)-2-methylbenzenesulfonamide

Description

N-(2-Methoxyphenyl)-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 2-methoxyphenyl group attached to the sulfonamide nitrogen and a 2-methyl substituent on the benzenesulfonyl moiety. This compound belongs to a broader class of arylsulfonamides, which are widely studied for their diverse pharmacological and material science applications.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-11-7-3-6-10-14(11)19(16,17)15-12-8-4-5-9-13(12)18-2/h3-10,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUHCZPBNYSYGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-methylbenzenesulfonamide typically involves the reaction of 2-methoxyaniline with 2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of N-(2-hydroxyphenyl)-2-methylbenzenesulfonamide.

Reduction: Formation of N-(2-methoxyphenyl)-2-methylbenzenamine.

Substitution: Formation of N-(2-halophenyl)-2-methylbenzenesulfonamide.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The structural uniqueness of N-(2-methoxyphenyl)-2-methylbenzenesulfonamide lies in the positions of its methoxy and methyl groups. Key comparisons with analogues include:

Table 1: Substituent Variations and Structural Parameters

Notes:

- The syn conformation between the N–H bond and substituents (e.g., ortho-CH₃ or meta-OCH₃) is a recurring feature in sulfonamides, stabilizing crystal packing via intramolecular interactions .

- Electron-withdrawing groups (e.g., –Cl in N-(5-Chloro-2-methylphenyl)benzenesulfonamide) may enhance metabolic stability compared to electron-donating groups (e.g., –OCH₃) .

Physical and Chemical Properties

- Crystallography : The dihedral angle of 88.99° in N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide suggests near-perpendicular orientation of aryl rings, influencing packing efficiency and melting points .

- Solubility : Hydroxyl or methoxy groups enhance aqueous solubility compared to purely hydrophobic derivatives (e.g., N-(5-Chloro-2-methylphenyl)benzenesulfonamide) .

Biological Activity

N-(2-methoxyphenyl)-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. Additionally, it may modulate receptor signaling pathways, influencing various cellular processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including this compound.

- Antibacterial Effects : Research indicates that sulfonamides can exhibit significant antibacterial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains with Minimum Inhibitory Concentrations (MIC) ranging from 0.23 to 0.70 mg/mL against sensitive strains like Bacillus cereus and Salmonella Typhimurium .

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is implicated in cancer progression. In vitro studies demonstrated that related compounds exhibit IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity and potential for therapeutic applications in oncology .

Case Studies

- Anticancer Activity : A derivative of this compound was evaluated for its effects on breast cancer cell lines (MDA-MB-231). The study found that certain analogs induced apoptosis significantly more than controls, suggesting potential for development as an anticancer agent .

- Cardiovascular Effects : Another study explored the impact of related benzenesulfonamides on perfusion pressure in isolated rat hearts. Results indicated that these compounds could modify coronary resistance and perfusion pressure through interactions with calcium channels, hinting at cardiovascular therapeutic applications .

Table 1: Biological Activities of this compound Derivatives

Q & A

Q. What are the key considerations for synthesizing N-(2-methoxyphenyl)-2-methylbenzenesulfonamide with high purity and yield?

The synthesis typically involves nucleophilic substitution between 2-methylbenzenesulfonyl chloride and 2-methoxyaniline. Critical steps include:

- Reagent Selection : Use triethylamine or NaOH as a base to neutralize HCl generated during the reaction .

- Solvent Optimization : Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) enhance solubility and reaction efficiency .

- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions .

- Purification : Column chromatography or recrystallization is essential for isolating the product. Purity is confirmed via HPLC, NMR, and mass spectrometry .

Q. How can the structural integrity of this compound be validated post-synthesis?

Key analytical methods include:

- NMR Spectroscopy : Confirm molecular connectivity via characteristic peaks (e.g., sulfonamide NH at δ 7.5–8.5 ppm, methoxy protons at δ 3.8–4.0 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the expected molecular weight .

- X-ray Crystallography : Resolve bond lengths and angles, particularly steric effects from ortho-substituted methoxy and methyl groups .

Q. What preliminary biological screening approaches are suitable for this compound?

Initial assays focus on:

- Enzyme Inhibition : Test against carbonic anhydrase or cyclooxygenase isoforms due to sulfonamide’s known affinity .

- Antimicrobial Activity : Disc diffusion assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess therapeutic potential .

Advanced Research Questions

Q. How do steric and electronic effects of ortho-substituents influence the compound’s reactivity and bioactivity?

The ortho-methoxy group induces steric hindrance, reducing rotational freedom and altering binding to biological targets. Electron-donating methoxy groups enhance sulfonamide’s nucleophilicity, affecting reaction rates in substitutions. Comparative studies with para-substituted analogs (e.g., N-(4-methoxyphenyl)-4-methylbenzenesulfonamide) show:

| Substituent Position | Solubility | Enzymatic Inhibition (IC₅₀) |

|---|---|---|

| Ortho | Low | 12.5 µM (CA-II) |

| Para | High | 28.4 µM (CA-II) |

| These differences guide SAR optimization for target-specific applications . |

Q. What metabolic pathways and stability challenges are anticipated in in vivo studies?

Hepatic microsome assays reveal species-dependent metabolism:

- Oxidative Pathways : CYP2E1 and CYP1A2 in rats convert the compound to o-aminophenol and o-nitrosoanisole .

- Reductive Pathways : NADPH-dependent reduction regenerates the parent amine (o-anisidine) in rabbits .

- pH Sensitivity : Metabolites form spontaneously under acidic conditions (pH 4.5), requiring buffered physiological conditions .

Q. How can computational modeling enhance the understanding of its mechanism of action?

- Docking Studies : Predict binding modes to carbonic anhydrase II (PDB: 1CA2) by simulating interactions with Zn²⁺ active sites .

- MD Simulations : Assess conformational stability of the sulfonamide group under physiological conditions .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

Data Contradictions and Resolution

Q. How to resolve discrepancies in biological activity reported across studies?

Contradictions often arise from:

- Species-Specific Metabolism : Rat microsomes predominantly reduce the compound, while rabbit microsomes favor oxidation .

- Assay Conditions : Variations in pH, temperature, or solvent (DMSO vs. aqueous buffers) alter solubility and activity .

Resolution : Standardize protocols (e.g., CLSI guidelines) and use isogenic cell lines to minimize variability.

Methodological Recommendations

Q. What strategies improve yield in multi-step syntheses of analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.